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Compound of Interest

Compound Name:
2-amino-2-(4-bromophenyl)acetic

Acid

Cat. No.: B167152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in medicinal

chemistry and drug development. Due to the limited availability of published experimental

spectra for this specific compound, this guide combines expected values derived from

spectroscopic principles and data from analogous compounds with general experimental

protocols.

Introduction
2-amino-2-(4-bromophenyl)acetic acid is a derivative of phenylglycine, featuring a bromine

atom at the para position of the phenyl ring. This structural modification can significantly

influence the biological activity and pharmacokinetic properties of molecules incorporating this

scaffold. Accurate and thorough spectroscopic characterization is paramount for confirming the

identity, purity, and structure of this compound in any research or development setting. The

molecular formula for 2-amino-2-(4-bromophenyl)acetic acid is C₈H₈BrNO₂ and its molecular

weight is 230.06 g/mol .[1][2]

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for the spectroscopic analysis of

2-amino-2-(4-bromophenyl)acetic acid. These values are based on established principles of
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spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 Doublet 2H Aromatic (ortho to Br)

~7.3 Doublet 2H Aromatic (meta to Br)

~5.0 Singlet 1H α-CH

Variable Broad Singlet 2H -NH₂

Variable Broad Singlet 1H -COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~173 C=O (Carboxyl)

~138 Aromatic (C-Br)

~132 Aromatic (CH)

~129 Aromatic (CH)

~122 Aromatic C (ipso to Cα)

~57 α-C

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad O-H stretch (Carboxylic acid)

3300-3000 Medium N-H stretch (Amine)

3100-3000 Medium Aromatic C-H stretch

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1590 Medium N-H bend (Amine)

~1070 Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Ratio Relative Intensity Assignment

229/231 High
[M]⁺, Molecular ion (with ⁷⁹Br/

⁸¹Br isotope pattern)

184/186 Medium
[M-COOH]⁺, Loss of carboxyl

group

104 Medium [C₇H₆Br]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2-amino-2-(4-
bromophenyl)acetic acid.

Methodology:
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Sample Preparation:

Weigh approximately 5-10 mg of 2-amino-2-(4-bromophenyl)acetic acid.

Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common

NMR solvents like chloroform-d (CDCl₃). A more suitable solvent would be dimethyl

sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). If using D₂O, be aware that the labile

amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with deuterium and will

not be observed in the ¹H NMR spectrum.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

standard 5 mm NMR tube.

Ensure complete dissolution by gentle vortexing or sonication.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at

~2.50 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the 2-amino-2-(4-bromophenyl)acetic
acid molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount (a few milligrams) of the solid 2-amino-2-(4-bromophenyl)acetic
acid powder directly onto the ATR crystal.

Data Acquisition:

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-amino-2-(4-
bromophenyl)acetic acid.

Methodology (Electron Ionization - EI):

Sample Introduction:
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Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or by heating a solid sample to induce sublimation.

Ionization:

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70

eV). This will cause ionization and fragmentation.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection:

The detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) should be observable for bromine-containing fragments.

Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-amino-2-(4-bromophenyl)acetic acid.
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Sample Preparation

Spectroscopic Analysis Data Interpretation

Conclusion

Pure 2-amino-2-(4-bromophenyl)acetic acid
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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